molecular formula C14H15O3P B7762853 1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene

1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene

Cat. No.: B7762853
M. Wt: 262.24 g/mol
InChI Key: WILMTQKUPOOLFE-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene is an organophosphorus compound characterized by the presence of two 4-methoxyphenyl groups attached to a phosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by oxidation with hydrogen peroxide. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ether or tetrahydrofuran

    Reagents: 4-methoxyphenylmagnesium bromide, phosphorus trichloride, hydrogen peroxide

Another method involves the copper-catalyzed cross-coupling of 4-methoxyphenylboronic acid with diphenylphosphine oxide. This reaction is carried out under an inert atmosphere with the following conditions:

    Temperature: 80°C to 120°C

    Solvent: Toluene or dimethylformamide

    Catalyst: Copper(I) iodide

    Ligand: 2,2’-bipyridine

Industrial Production Methods

Industrial production of di(4-methoxyphenyl)phosphine oxide typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.

    Reduction: Reduction of di(4-methoxyphenyl)phosphine oxide can yield the corresponding phosphine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Higher oxidation state phosphine oxides

    Reduction: Di(4-methoxyphenyl)phosphine

    Substitution: Various substituted phosphine oxides

Scientific Research Applications

1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of di(4-methoxyphenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide moiety. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to act as a ligand in metal-catalyzed reactions is attributed to its electron-donating properties, which enhance the reactivity of the metal center.

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine oxide
  • Di(4-methylphenyl)phosphine oxide
  • Di(4-chlorophenyl)phosphine oxide

Uniqueness

1-Methoxy-4-(4-methoxyphenyl)phosphonoylbenzene is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various applications, particularly in catalysis and materials science.

Properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)phosphonoylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O3P/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILMTQKUPOOLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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